methanol CAS No. 1447966-22-4](/img/structure/B1377765.png)
[5-(Aminomethyl)thiophen-2-yl](thiophen-3-yl)methanol
Descripción general
Descripción
“5-(Aminomethyl)thiophen-2-ylmethanol” is a chemical compound with the molecular formula C10H11NOS2. It is a member of the family of organosulfur compounds .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “5-(Aminomethyl)thiophen-2-ylmethanol” can be represented by the InChI code: 1S/C12H13NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7,12,14H,8,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Aminomethyl)thiophen-2-ylmethanol” are not mentioned in the search results, thiophene derivatives are known to be involved in various chemical reactions. For instance, they have been used as potential ligand replacements for hybrid solar cells .Physical And Chemical Properties Analysis
“5-(Aminomethyl)thiophen-2-ylmethanol” has a molecular weight of 219.31 g/mol . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including compounds like “5-(Aminomethyl)thiophen-2-ylmethanol”, have been studied for their potential as anticancer agents . The structure of thiophene allows for the synthesis of compounds that can interact with various biological targets. Research has shown that modifying the thiophene moiety can lead to compounds with significant anticancer activity, potentially offering new avenues for cancer treatment.
Organic Electronics: Semiconductors
In the field of organic electronics , thiophene-based molecules are integral to the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for use in devices that require high charge-carrier mobility.
Material Science: Corrosion Inhibitors
The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . These compounds can form protective layers on metals, preventing oxidative damage and extending the life of various industrial components. The research into new thiophene-based corrosion inhibitors continues to be a significant field of study.
Pharmacology: Anti-Inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them valuable in the design of new anti-inflammatory drugs. The ability to modulate the thiophene structure allows chemists to enhance the efficacy and reduce the side effects of these pharmacological compounds.
Antimicrobial Applications
The antimicrobial properties of thiophene derivatives make them candidates for use in the development of new antimicrobial agents . These compounds can be designed to target specific microbial pathways, potentially leading to treatments for bacterial and fungal infections that are resistant to current medications.
Neuroscience: Neuroprotective Agents
Some thiophene derivatives have been explored for their neuroprotective effects . These compounds may offer protection against ischemic cell damage, which is crucial in conditions such as stroke or neurodegenerative diseases. The research in this area aims to develop drugs that can safeguard neurons from damage due to oxidative stress or other neurotoxic factors.
Biochemistry: Metal Detoxification Studies
Thiophene-based compounds have been used as biomimetic models in studies of metal detoxification . These studies are essential for understanding how organisms manage heavy metal stress and can lead to the development of new strategies for treating heavy metal poisoning.
Antioxidant Research
Lastly, the antioxidant properties of thiophene derivatives are of interest in both medicinal chemistry and material science . Antioxidants play a crucial role in preventing oxidative stress, which can lead to cellular damage. Research into thiophene-based antioxidants could lead to new treatments for diseases caused by oxidative stress and new materials that are more resistant to degradation.
Propiedades
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUUISKLTZNDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CC=C(S2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



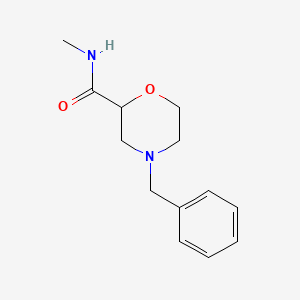
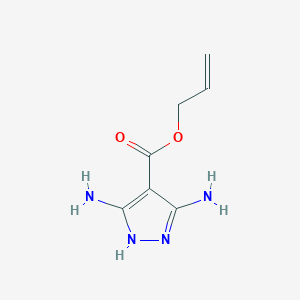
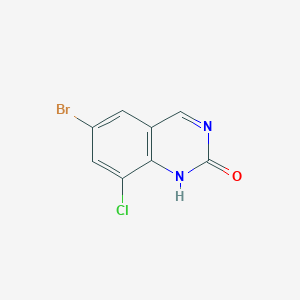
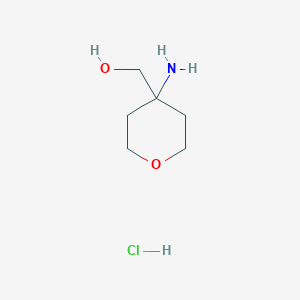
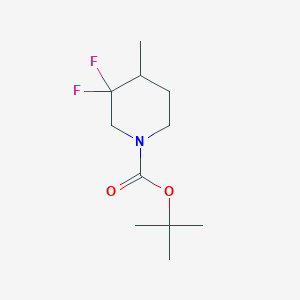

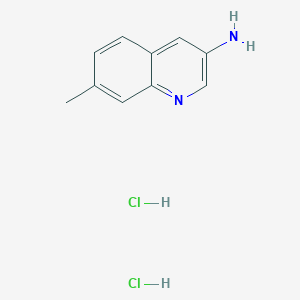

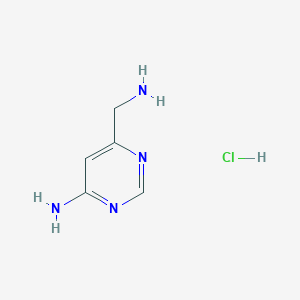
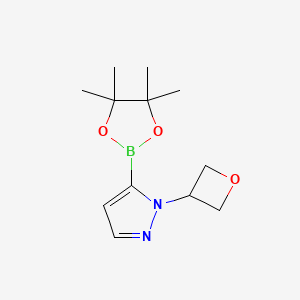
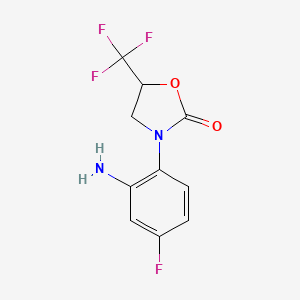
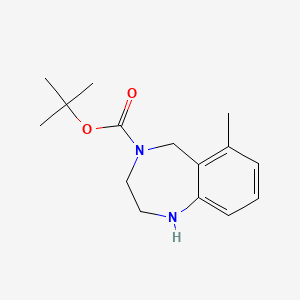
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
